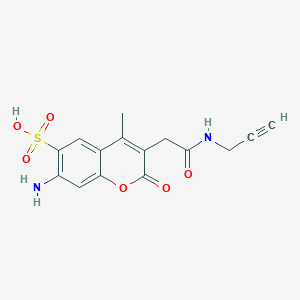
APDye 350 Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 350 Alkyne is a blue-fluorescent, alkyne-activated probe that is commonly used for imaging azide-tagged biomolecules. This compound reacts with azides via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to other dyes such as Alexa Fluor 350, AMCA, and DyLight 350 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of alkynes often involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases like sodium amide in ammonia . This process forms the triple bond characteristic of alkynes.
Industrial Production Methods
In an industrial setting, the production of APDye 350 Alkyne would involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using techniques such as chromatography to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
APDye 350 Alkyne primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and forms a stable triazole product.
Common Reagents and Conditions
The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in aqueous conditions at room temperature .
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent dye, which is highly stable and suitable for various imaging applications .
Scientific Research Applications
APDye 350 Alkyne is widely used in scientific research for imaging and labeling biomolecules. Its applications include:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in fluorescence microscopy to visualize cellular components tagged with azides.
Medicine: Utilized in diagnostic imaging to track the distribution of drugs and other therapeutic agents.
Industry: Applied in the development of fluorescent probes for quality control and research purposes.
Mechanism of Action
The mechanism of action of APDye 350 Alkyne involves its reaction with azide-tagged biomolecules via the CuAAC reaction. This reaction forms a stable triazole linker, allowing the fluorescent dye to be covalently attached to the target molecule . The fluorescence emitted by the dye can then be detected using appropriate imaging techniques, providing valuable information about the location and behavior of the tagged biomolecules .
Comparison with Similar Compounds
APDye 350 Alkyne is similar to other blue-fluorescent dyes such as Alexa Fluor 350, AMCA, and DyLight 350 . it offers unique advantages such as high photostability and compatibility with a wide range of imaging techniques . The Alexa Fluor series, for example, is known for its high brightness and stability, making it suitable for long-term imaging studies .
List of Similar Compounds
- Alexa Fluor 350
- AMCA (7-Amino-4-methylcoumarin-3-acetic acid)
- DyLight 350
This compound stands out due to its specific excitation and emission maxima (346/445 nm) and its high extinction coefficient (19,000 cm-1M-1), making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C15H14N2O6S |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
7-amino-4-methyl-2-oxo-3-[2-oxo-2-(prop-2-ynylamino)ethyl]chromene-6-sulfonic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-3-4-17-14(18)6-10-8(2)9-5-13(24(20,21)22)11(16)7-12(9)23-15(10)19/h1,5,7H,4,6,16H2,2H3,(H,17,18)(H,20,21,22) |
InChI Key |
WAFXLOCAPUXHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















